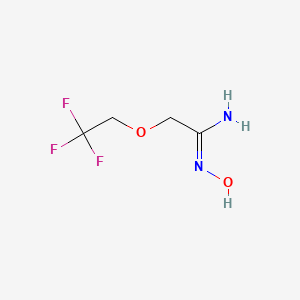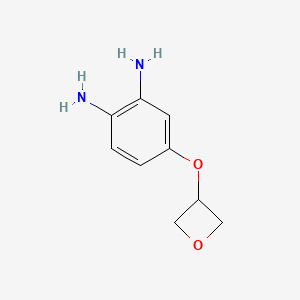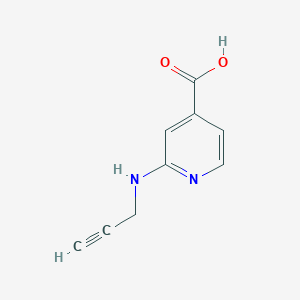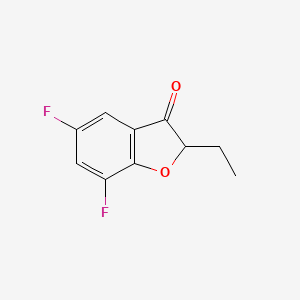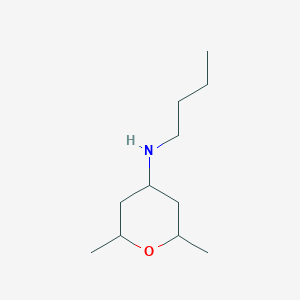![molecular formula C10H9BrN2O2 B13300767 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a but-3-yn-1-yl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Amination: The but-3-yn-1-yl group is introduced through a nucleophilic substitution reaction, where the brominated pyridine reacts with but-3-yn-1-amine.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A related compound with similar structural features but lacking the but-3-yn-1-yl group.
5-Bromo-2-chloropyridine: Another brominated pyridine derivative with a chlorine atom instead of the amino group.
2-Bromo-5-nitropyridine: A compound with a nitro group, offering different reactivity and applications.
Uniqueness
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-2-(but-3-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
ADDCQCMYKNGPPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



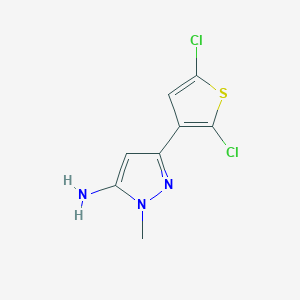

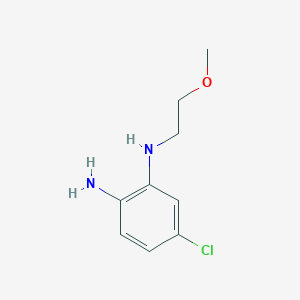
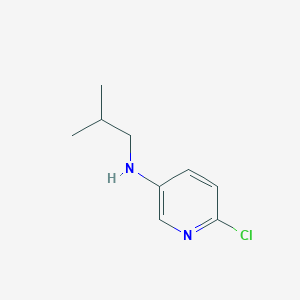
![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
![([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
